Benzyl 2-(2-bromophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(2-bromophenyl)acetate is an organic compound with the molecular formula C15H13BrO2 and a molecular weight of 305.17 g/mol . . This compound is characterized by its brominated aromatic ring and ester functional group, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 2-(2-bromophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-bromophenylacetic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-(2-bromophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the aromatic ring can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Sodium methoxide (NaOMe) in methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products:
Substitution: Various substituted benzyl 2-(2-bromophenyl)acetates.
Reduction: Benzyl 2-(2-bromophenyl)ethanol.
Oxidation: 2-(2-bromophenyl)acetic acid.
Scientific Research Applications
Benzyl 2-(2-bromophenyl)acetate has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of benzyl 2-(2-bromophenyl)acetate involves its interaction with specific molecular targets and pathways. The bromine atom in the aromatic ring can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol . These reactions are facilitated by enzymes or chemical catalysts, leading to various biological and chemical effects.
Comparison with Similar Compounds
Methyl 2-(3-bromophenyl)acetate: Similar structure but with a methyl ester group instead of a benzyl ester.
Benzyl 2-bromoacetate: Lacks the phenyl group on the acetic acid moiety.
Uniqueness: Benzyl 2-(2-bromophenyl)acetate is unique due to its specific substitution pattern on the aromatic ring and the presence of both bromine and ester functional groups. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C15H13BrO2 |
---|---|
Molecular Weight |
305.17 g/mol |
IUPAC Name |
benzyl 2-(2-bromophenyl)acetate |
InChI |
InChI=1S/C15H13BrO2/c16-14-9-5-4-8-13(14)10-15(17)18-11-12-6-2-1-3-7-12/h1-9H,10-11H2 |
InChI Key |
NOCXEYMDSMERRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.